N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29362 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxamide group and an oxan-4-yloxy group
Preparation Methods
The synthesis of N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves several steps. One common method includes the reaction of 6-hydroxy-3-pyridinecarboxamide with oxan-4-yloxy chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yloxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction .
Scientific Research Applications
N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The oxan-4-yloxy group may enhance the compound’s binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide can be compared with other similar compounds, such as:
N,N-dimethyl-6-(methoxy)pyridine-3-carboxamide: This compound has a methoxy group instead of an oxan-4-yloxy group, which may result in different chemical reactivity and biological activity.
N,N-dimethyl-6-(ethoxy)pyridine-3-carboxamide: The ethoxy group in this compound can influence its solubility and interaction with biological targets compared to the oxan-4-yloxy group.
N,N-dimethyl-6-(propoxy)pyridine-3-carboxamide: The propoxy group may affect the compound’s pharmacokinetic properties and overall efficacy in biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15(2)13(16)10-3-4-12(14-9-10)18-11-5-7-17-8-6-11/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNSQGFLXWVNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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